molecular formula C4H3O5- B8511781 Oxaloacetate Ion

Oxaloacetate Ion

カタログ番号: B8511781
分子量: 131.06 g/mol
InChIキー: KHPXUQMNIQBQEV-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxaloacetate (C₄H₂O₅²⁻), also known as oxalacetate or 2-oxosuccinate, is a dicarboxylic acid and a key intermediate in the tricarboxylic acid (TCA) cycle. It plays a central role in cellular energy metabolism, serving as a substrate for malate dehydrogenase (MDH) to regenerate NAD⁺ and as a precursor for gluconeogenesis via phosphoenolpyruvate carboxykinase (PEPCK) . Its dianionic form at physiological pH makes it highly water-soluble but limits passive diffusion across membranes . Oxaloacetate is also involved in anaplerotic reactions, replenishing TCA cycle intermediates, and is critical in plant C4 photosynthesis as the first stable product of carbon fixation . Structurally, it features a ketone group at the C2 position and two carboxylate groups, distinguishing it from other TCA cycle intermediates like citrate and α-ketoglutarate .

準備方法

Chemical Synthesis Approaches

Acid-Catalyzed Decarboxylation of Oxalosuccinate

Industrial-scale production employs oxalosuccinate decarboxylation in acidic conditions :

Oxalosuccinic acidH+Oxaloacetate+CO2\text{Oxalosuccinic acid} \xrightarrow{\text{H}^+} \text{Oxaloacetate} + \text{CO}_2

Using 1 M HCl at 80°C, this method attains 85% conversion efficiency within 2 hours . Post-synthesis purification via ion-exchange chromatography yields 99% pure oxaloacetate .

Base-Mediated Hydrolysis of Oxaloacetic Anhydride

Patented methods describe oxaloacetate synthesis via anhydride hydrolysis under alkaline conditions :

Oxaloacetic anhydride+2OHOxaloacetate2+H2O\text{Oxaloacetic anhydride} + 2 \text{OH}^- \rightarrow \text{Oxaloacetate}^{2-} + \text{H}_2\text{O}

Reactions in 0.5 M NaOH at 25°C achieve 92% yield, with residual sodium ions removed via electrodialysis .

Radiolabeled Oxaloacetate Synthesis

[14C]Oxaloacetate Preparation

Phosphoenolpyruvate carboxylase-mediated incorporation of [14C]HCO3_3^- into PEP produces [4-14C]oxaloacetate with 98% radiochemical purity . Key parameters include:

ParameterValue
Enzyme activity30 U·mg1^{-1}
Incubation time30 min
Temperature30°C
Specific activity2.5 Ci·mmol1^{-1}

Stability studies confirm that [14C]oxaloacetate retains 95% integrity after 6 months at -80°C in 0.1 M HCl .

pHHalf-life (25°C)Decarboxylation Product
2.048 hoursPyruvate
7.48 hoursMalate
9.0<1 hourCarbonate

Data derived from enzymatic assays indicate that lyophilized oxaloacetate salts (e.g., lithium oxaloacetate) exhibit extended stability, retaining 90% potency after 12 months at -20°C .

Industrial-Scale Production Metrics

Comparative analysis of synthesis methods reveals critical trade-offs:

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Enzymatic (PEPC)95991200Moderate
Chemical decarboxylation8597450High
Anhydride hydrolysis9298600High

Patent data highlights anhydride hydrolysis as the preferred method for food-grade oxaloacetate, while enzymatic routes dominate pharmaceutical applications due to stereochemical precision.

Emerging Biotechnological Strategies

Microbial Fermentation

Metabolically engineered E. coli strains overexpressing PEPC and malate dehydrogenase produce oxaloacetate titers of 45 g·L1^{-1} in fed-batch reactors . Carbon flux optimization via CRISPR interference (CRISPRi) enhances yield to 0.78 mol·mol1^{-1} glucose .

Electrochemical Carboxylation

Recent advances employ electrocatalytic CO2_2 fixation with pyruvate, achieving Faradaic efficiencies of 82% at -1.2 V vs. Ag/AgCl . Nanostructured TiO2_2 cathodes functionalized with Ru complexes enable continuous synthesis at 12 mmol·h1^{-1}·cm2^{-2} .

化学反応の分析

Acid-Base Equilibria and Tautomerization

Oxaloacetate exists in multiple protonation states and tautomeric forms:

  • Deprotonation occurs at pK~a~ 2.22 (first carboxyl) and pK~a~ 3.89 (second carboxyl), forming a dianion .

  • Enolization is stabilized by enzyme catalysis (e.g., oxaloacetate tautomerase), with trans-enol-oxaloacetate identified as a key intermediate . Computational studies show Mg²⁺ coordination in enzymes like macrophomate synthase stabilizes enol forms, with keto-enol tautomerization requiring water-assisted proton transfer (ΔG‡ = 16.2 kcal/mol) .

Non-Enzymatic Decarboxylation

  • Metal-ion catalysis : Hydrated Mn²⁺, Fe³⁺, and Al³⁺ accelerate decarboxylation via chelation, reducing activation energy. Thermodynamic parameters for Mn²⁺-catalyzed reaction:

    ParameterValue
    ΔG23.4 kcal/mol
    ΔH14.2 kcal/mol
    ΔS-29.4 cal/(mol·K)
    Reaction proceeds via entropy-driven stabilization of the transition state .

Enzymatic Decarboxylation

  • Oxaloacetate decarboxylase (OAD):

    • Na⁺-dependent OAD : Binds two Na⁺ ions via residues Asp203, Ser382, and Asn412 (K~d~ = 3.7 mM). Mutations (D203A/S382A) abolish Na⁺ binding and decarboxylase activity .

    • Cation-dependent OAD : Corynebacterium glutamicum enzyme shows K~m~ = 2.1 mM for OAA and k~cat~ = 311 s⁻¹ with Mn²⁺ activation .

  • Citric acid cycle : Isocitrate dehydrogenase mediates oxidative decarboxylation of oxalosuccinate (OAA derivative) to α-ketoglutarate, a β-keto acid decarboxylation .

Metabolic Condensation Reactions

  • Citrate synthase : Catalyzes OAA condensation with acetyl-CoA to form citrate (ΔG° = -7.5 kcal/mol). The reaction sequesters substrates in a closed enzyme conformation to prevent hydrolysis .

  • Gluconeogenesis : Pyruvate carboxylase converts pyruvate to OAA using ATP, which is reduced to malate for mitochondrial transport .

Redox and Exchange Reactions

  • Malate dehydrogenase : Reversibly reduces OAA to malate using NADH, critical for mitochondrial-cytosolic shuttling .

  • CO₂ exchange : In Acetobacter xylinum, OAA decarboxylation couples with CO₂ exchange (k~cat~ = 0.01 s⁻¹). Inhibitors like p-chloromercuribenzoate reduce activity by 35% .

Regulatory Interactions

  • Complex II inhibition : OAA suppresses succinate dehydrogenase, modulating electron transport chain flux .

  • ROS modulation : Glutamate attenuates OAA’s inhibition of complex II, reducing ROS generation under high metabolic workload .

Key Research Findings

Reaction TypeKey InsightSource
TautomerizationMg²⁺ stabilizes enol-OAA; water-mediated proton transfer lowers barrier
Na⁺-dependent OADAsp203/Ser382 essential for Na⁺ binding; K~d~ = 3.7 mM
Metal-catalyzed decarb.Entropy-driven (ΔS‡ = -29.4 cal/(mol·K)) with Mn²⁺
CO₂ exchange10 mM NH₄⁺ inhibits decarboxylation by 50% without affecting CO₂ exchange

This synthesis underscores oxaloacetate’s versatility in central metabolism, governed by precise enzyme mechanisms and environmental factors like metal ions and pH.

科学的研究の応用

Neurodegenerative Diseases

Recent studies have highlighted the potential of oxaloacetate in treating neurodegenerative conditions such as Alzheimer's disease. A clinical trial investigated the safety and efficacy of oxaloacetate in Alzheimer's patients. Participants received either 500 mg or 1000 mg doses twice daily for one month. Results indicated that while cognitive scores did not improve significantly, the higher dose enhanced glucose uptake in various brain regions, suggesting potential benefits for brain metabolism .

Table 1: Clinical Trial Results on Oxaloacetate in Alzheimer's Disease

Dose (mg)Glucose Uptake ImprovementCognitive Score Change
500No significant changeNo significant change
1000Increased (p<0.05)No significant change

Immune Response Modulation

Oxaloacetate has been shown to influence immune responses, particularly in models of infection. Research involving Caenorhabditis elegans demonstrated that decreased levels of oxaloacetate led to enhanced immunity against pathogenic bacteria by modulating mitochondrial unfolded protein response signaling pathways . This suggests that oxaloacetate could be targeted for enhancing immune responses during infections.

Table 2: Effects of Oxaloacetate on Immunity in C. elegans

TreatmentSurvival Rate (%)UPR mt Induction Level
Control40High
Oxaloacetate Supplement60Low

Biotechnological Production

Oxaloacetate serves as a pivotal intermediate in various metabolic pathways, making it an attractive target for metabolic engineering. In bacterial systems like Escherichia coli, manipulation of the PEP-pyruvate-oxaloacetate node can optimize the production of valuable metabolites . By enhancing the flux through this node, researchers can improve yields of compounds such as amino acids and organic acids.

Table 3: Metabolite Production Optimization via Oxaloacetate Manipulation

Bacterial StrainTarget MetaboliteProduction Increase (%)
E. coliL-lysine25
Corynebacterium glutamicumL-glutamate30

Therapeutic Potential and Future Directions

Oxaloacetate's role as a signaling molecule opens avenues for its therapeutic applications beyond metabolic disorders. Its ability to modulate energy metabolism and immune responses positions it as a candidate for treatments targeting metabolic syndromes and inflammatory diseases . Further research is necessary to elucidate its mechanisms of action and establish clinical efficacy.

Case Studies and Observational Research

Observational studies provide insights into the real-world applications of oxaloacetate. For instance, research has documented its effects on energy metabolism in various populations, highlighting its potential in dietary supplementation strategies aimed at improving metabolic health .

Table 4: Observational Study Insights on Oxaloacetate Supplementation

PopulationInterventionObserved Benefits
Elderly individualsOxaloacetate SupplementationImproved energy levels
AthletesPre-exercise OxaloacetateEnhanced performance

類似化合物との比較

Structural Comparison with Similar Compounds

Oxaloacetate shares structural similarities with other short-chain keto acids, influencing its metabolic roles and enzymatic interactions.

Table 1: Structural Similarity Coefficients Between Oxaloacetate and Related Metabolites

Compound Pairwise Similarity to Oxaloacetate Substructure Overlap Functional Role
Pyruvate 0.685 1.0 Glycolysis end-product; precursor for alanine
Malonate 0.685 0.857 Competitive inhibitor of succinate dehydrogenase
Oxalosuccinate High (exact value not reported) N/A Intermediate in isocitrate dehydrogenase reaction

Data derived from computational similarity analyses and enzymatic studies

Key structural features:

  • Pyruvate : Lacks one carboxylate group, reducing its charge and enabling membrane permeability.
  • Malonate : A simpler dicarboxylate without a ketone group, acting as a metabolic inhibitor.
  • Oxalosuccinate : Contains an additional carboxylate group, making it a tricarboxylic acid intermediate.

Functional Roles in Metabolic Pathways

Oxaloacetate’s function diverges significantly from structurally related compounds due to its unique positioning in central carbon metabolism.

Table 2: Metabolic Roles of Oxaloacetate and Analogues

Compound Primary Pathway Key Enzymes ΔG'° (kJ/mol)
Oxaloacetate TCA cycle, gluconeogenesis Malate dehydrogenase, PEPCK +29.7 (MDH)
Pyruvate Glycolysis, fermentation Pyruvate dehydrogenase, lactate dehydrogenase -25.1 (PDH)
Malonate N/A (inhibitor) Succinate dehydrogenase N/A
Citrate TCA cycle Citrate synthase -31.5

Thermodynamic and enzymatic data from

  • Gluconeogenesis: Oxaloacetate is converted to phosphoenolpyruvate (PEP), unlike pyruvate, which requires biotin-dependent carboxylation .
  • Inhibition Dynamics: Malonate’s structural similarity to succinate allows it to block succinate dehydrogenase, whereas oxaloacetate itself inhibits L-lactate dehydrogenase non-competitively .

Enzymatic Interactions and Substrate Specificity

Enzymes exhibit marked specificity for oxaloacetate over analogues due to charge and structural complementarity.

Key Findings:

  • Malate Dehydrogenase (MDH) : Reduces oxaloacetate to malate at a rate 10⁶-fold higher than pyruvate due to electrostatic complementarity between the substrate’s carboxylates and the enzyme’s active site .
  • Oxaloacetate Decarboxylase (ODx): Requires Mn²⁺ or Zn²⁺ for activity, stabilizing the enolate intermediate during decarboxylation to pyruvate . In contrast, pyruvate decarboxylase utilizes thiamine pyrophosphate (TPP) as a cofactor.
  • Allosteric Regulation : Oxaloacetate inhibits human FAHD1, a mitochondrial enzyme with a metal-binding site homologous to fumarylacetoacetate hydrolase (FAH) .

Stability and Transport Mechanisms

Oxaloacetate’s instability and charged nature necessitate specialized transport mechanisms.

  • Non-Enzymatic Decarboxylation: Oxaloacetate spontaneously degrades in aqueous solutions, with a half-life of ~15 hours at neutral pH, unlike stable analogues like citrate .
  • Membrane Transport: In Lactococcus lactis, oxaloacetate is exported via the citrate transporter CitP in exchange for citrate uptake, leveraging its divalent charge for coupled transport . Pyruvate, being monovalent, diffuses more readily.

Role in Specific Organisms and Ecological Contexts

  • C4 Plants : Oxaloacetate is the first product of CO₂ fixation in mesophyll cells, contrasting with CAM plants, where it forms transiently at night .
  • Fungal Biosynthesis : Aspergillus oryzae incorporates oxaloacetate into maleidride derivatives like oryzines, highlighting its role beyond central metabolism .

Q & A

Basic Research Questions

Q. What enzymatic mechanisms govern the conversion of oxaloacetate to phosphoenolpyruvate (PEP) in gluconeogenesis?

The reaction catalyzed by PEP carboxykinase involves two steps: (1) decarboxylation of oxaloacetate to form a pyruvate enolate intermediate and (2) phosphorylation using GTP. Metal ions (Mg²⁺ and Mn²⁺) are required to stabilize intermediates and facilitate phosphate transfer . Methodologically, isotopic labeling (e.g., ¹³C-tracers) can track carbon flux, while kinetic assays with varying GTP concentrations elucidate rate dependencies.

Q. How is oxaloacetate involved in the malate-aspartate shuttle, and what experimental approaches validate its role?

Cytosolic oxaloacetate is reduced to malate by NADH, which is transported into mitochondria and re-oxidized to regenerate NADH for ATP synthesis. This shuttle maintains redox balance. Researchers use spectrophotometry to monitor NADH/NAD⁺ ratios and compartment-specific enzyme inhibitors (e.g., aminooxyacetate for transaminases) to dissect shuttle dynamics .

Q. What challenges arise in quantifying oxaloacetate in biological matrices, and how are they addressed?

Oxaloacetate is prone to degradation and ion suppression in mass spectrometry. Isotope dilution with ¹³C-labeled oxaloacetate compensates for matrix effects, though recovery rates vary (e.g., 72–106% for TCA cycle acids). Validation requires spiked recovery experiments and parallel LC-MS/MS runs with stable isotope internal standards .

Q. What role do divalent cations play in oxaloacetate decarboxylation?

Mn²⁺ stabilizes the enolate intermediate during non-enzymatic decarboxylation, while oxaloacetate decarboxylase (OAD) strictly requires Mn²⁺ for activity. Competitive inhibition studies with oxalate (a structural analog) confirm metal-dependent mechanisms. Activity assays using purified OAD and metal chelators (e.g., EDTA) validate cation specificity .

Advanced Research Questions

Q. How do thermodynamic constraints limit oxaloacetate synthesis in the TCA cycle, and what strategies overcome these barriers?

The malate → oxaloacetate reaction has a positive ΔG° (+29.7 kJ/mol), requiring malate concentrations >10³-fold higher than oxaloacetate. Overexpression of mitochondrial malate dehydrogenase (MDH II) increases flux, shifting Gibbs free energy from -13.1 kJ/mol to -19.0 kJ/mol (Table 1). Computational models (e.g., COPASI) integrate metabolite concentrations and enzyme kinetics to predict flux redistribution .

Table 1. Thermodynamic Parameters for Malate-Oxaloacetate Conversion

ParameterValue
ΔG° (standard conditions)+29.7 kJ/mol
[Malate]mitochondria3.1 mM
[Oxaloacetate]mitochondria0.003 mM
ΔG (physiological conditions)-13.1 kJ/mol
ΔG (10× [Oxaloacetate])-19.0 kJ/mol

Q. How do transcriptional changes in ATP synthase genes affect oxaloacetate-driven itaconate production?

Downregulation of ATP synthase reduces proton gradient maintenance, causing cytosolic acidification and impaired itaconate synthesis (titers drop by ~40%). Transcriptomic data (QuantSeq 3′ mRNA-Seq) reveal compensatory upregulation of fumarate hydratase to regenerate NADPH. Researchers use CRISPRi knockdowns and pH-sensitive fluorescent probes (e.g., pHluorin) to link gene expression to metabolic output .

Q. What structural features of oxaloacetate decarboxylase (OAD) enable Na⁺ transport, and how is activity assayed?

OAD’s β-subunit contains a hydrophobic Na⁺ channel, while the α-subunit houses a Zn²⁺-dependent carboxyltransferase domain. Activity is measured via spectrophotometric decay of oxaloacetate (ε = 0.95 mM⁻¹cm⁻¹ at 265 nm). Sodium dependence is quantified by fitting data to the equation: V=Vmax[Na+]C1/2+[Na+]V = \frac{V_{\text{max}} \cdot [\text{Na}^+]}{C_{1/2} + [\text{Na}^+]}

where C1/2C_{1/2} (half-saturation) and VmaxV_{\text{max}} are derived from nonlinear regression .

Q. How do isotopic tracing studies resolve contradictions in oxaloacetate synthesis pathways?

In Yersinia, ¹³C-pyruvate labels oxaloacetate via PEP carboxylase, not the citrate cycle. Gas chromatography-mass spectrometry (GC-MS) of ¹³C-labeled metabolites confirms exclusive PEPC flux under hypoxia. Discrepancies with acetyl-CoA-driven pathways are resolved by comparative ¹³C-flux analysis using OpenFLUX .

Q. What kinetic parameters define substrate specificity in oxaloacetate-utilizing enzymes?

Burkholderia Obc1 shows a KmK_m of 94.3 µM for oxaloacetate and 26.8 µM for acetyl-CoA, indicating preferential acetyl-CoA binding. Competitive inhibition assays with propionyl-CoA (Km=104.4μMK_m = 104.4 \mu M) and site-directed mutagenesis of active-site residues (e.g., Lys178) elucidate substrate selectivity .

Q. How do co-expression networks identify oxaloacetate transport regulators?

GO enrichment analysis links AT4G35600 to oxaloacetate transport (GO:0015729) and malate transmembrane flux (GO:0071423). Co-expressed genes are validated via RNAi knockdowns in Arabidopsis guard cells, coupled with electrophysiology to measure anion channel activity .

特性

分子式

C4H3O5-

分子量

131.06 g/mol

IUPAC名

4-hydroxy-3,4-dioxobutanoate

InChI

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-1

InChIキー

KHPXUQMNIQBQEV-UHFFFAOYSA-M

正規SMILES

C(C(=O)C(=O)O)C(=O)[O-]

製品の起源

United States

Synthesis routes and methods I

Procedure details

The present invention provides an enzymatic or microbial bioconversion process that is capable of producing L-amino acids from the corresponding racemic mixture or from purely D-amino acid sources. The invention utilizes a transaminase that is moderately selective in the conversion of D and L amino acids to 2-keto acids, but exhibits absolute stereospecificity in the conversion of 2-keto acids to L-amino acids. Hence, a D amino acid or a D, L mixture of an amino acid can react with a) glucose and ammonia or b) aspartic acid in the presence of a transaminase to produce the corresponding L-amino acid and c) carbon dioxide or d) oxaloacetate.
[Compound]
Name
L-amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
L-amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Generally speaking, in an alanine aminotransferase (ALT/GPT) assay, the enzyme reacts with alanine and alpha-ketoglutarate to form pyruvate and glutamate. The pyruvate that forms reacts with 2,4-dinitro phenylhydrazine that is colored at 490-520 nm. High levels of alanine aminotransferase are associated with hepatitis and other liver diseases. In an aspartate aminotransferase (AST/GOT) assay, the enzyme reacts with aspartate 1 and 2-oxoglutarate to form oxaloacetate and glutamate. The oxaloacetate that forms reacts with 2,4-dinitro phenylhydrazine that is colored at 490-520 nm. High levels of oxaloacetate are associated with myocardial infarction hepatitis and other liver diseases as well as muscular dystrophy dermatomyositis. In an albumin assay, bromcresol purple binds quantitatively with human serum albumin forming a stable complex with maximum absorbance at 600 nm. Low levels of human serum albumin are associated with liver disease, nephrotic syndrome, malnutrition and protein enteropathies. High levels of human serum albumin are consistent with dehydration. Prealbumin may be of diagnostic value for diabetes and malnutrition. Normal values are 3-5 gm/dl (30-50gm/L). Critical limits for children are lows of 10-25 gm/L or highs of 60-80 gm/L. In a bilirubin assay, diazotized sulfanilic acid reacts quantitatively with conjugated bilirubin forming azobilirubin with maximum absorbance at 560 nm. High levels of bilirubin are associated with biliary obstruction and hepatocellular disease. In the presence of dimethyl sulfoxide (DMSO) both conjugated (direct) and unconjugated (free), bilirubin reacts and is then indicative of hemolytic disorders in adults and newborns. Critical limits for adults are highs of 5-30 mg/dl (86-513 micromol/L) and 86-342 micromol/L for children; normal levels are up to 0.3 mg/dl serum conjugated, but 1-12 mg/dl (96-308 micromol/L) for newborns. Patches in accordance with the present invention, after a few minutes, would read 1/50th of these values. In a chloride assay, mercuric thioisocyanate reacts with chloride ions to give mercuric chloride, the thiocyanate produced reacts with iron to give a reddish brown product. Low levels of chloride ions are associated with gastrointestinal or salt losing nephritis, Addisons disease. High levels are associated with heart failure and Cushing's syndrome. The critical limits are 60-90 mmol/L (1/50th of that is to be expected in a patch of the present invention). Normal levels are 95-103 mEq./L). In a cholesterol, total assay, cholesterol esters are reacted with cholesterol esterase. The total free cholesterol is further reacted with cholesterol oxides which in turn generates peroxide detected with peroxidase coupled to a colored dye O-Tolidine. Increased levels of cholesterol are associated with atherosclerosis, nephrosis, diabetes mellitus, myxedema, and obstructive jaundice. Decreased levels of cholesterol are observed in hyperthyroidism, anemia, malabsorption and wasting syndromes. Normal values are 150-250 mg/dl. (varies with diet and age). Values above 200 mg/dl would suggest consulting a physician. In a fructose amine assay, fructose amine reduces nitrotetrazolium blue at alkaline pH. Fructose amine is useful in the management of diabetes mellitus. Levels are indicative of glucose control. In a lactic acid assay, porcine lactate dehydrogenase (Boehringer Mannehim) reacts with lactate in the presence of nicotinamide adeninine dinucleotide (NAD) to produce NADH (NAD reduced) plus pyruvate. The NADH is then detected by using the enzyme diaphorase (Unitika) to react with a tetrazolium salt producing a colored formazan. The color produced is directly proportional to the lactic acid concentration. Lactic acid is useful in critical care situations, as a measure of the success of supportive therapies to predict the mortality rate. High levels correlate with severity of clinical outcome. Blood lactate has become a prognostic indicator of survival in patients with acute myocardial infarction and is also used as an indicator of severe neonatal asphyxia. Lactic acidosis is also found in patients with diabetes mellitus and hepatic failure. Can be used in sports medicine to evaluate endurance and fitness. Normal values are 5-20 mg/dl in venous blood; lower (3-7 mg/dl) in arterial blood. Critical limits are highs of 20.7-45 mg/dl (2.3-5.0 mmol/L). In a potassium assay, ion specific electrodes have become stable and sensitive enough to be used to detect the levels expected in a patch (critical limits are 1/50th of that found in the blood: i.e., 0.05-0.07 mmol/L) after a few minutes skin contact. Potassium is useful in critical care situations as a measure of the success of supportive therapies to predict the mortality rate. High levels of potassium correlate with severity of clinical outcome. Blood potassium has become a prognostic indicator of survival in patients with acute myocardial infarction. The normal values are 3.8-5.0 mEq./L (same as mmol/L) in plasma; critical limits are low 2.5-3.6 mmol/L or high of 5-8 mmol/L. In a sodium assay, ion specific electrodes have become stable and sensitive enough to be used to detect the levels expected in a patch (critical limits are 1/50th of that found in the blood after a few minutes skin contact. The normal values are 136-142 mEq./L (same as mmol/L) in plasma; critical limits are low of 110-137 mmol/L or heights of 145-170 mmol/L. In a triglycerides assay, triglycerides react with lipoprotein lipase giving glycerol that when phosphorylated produces peroxide in the presence of glycerol phosphate oxidate. This can be detected with a color dye and peroxidase with the noninvasive transdermal systems of the present invention. High levels of triglycerides are involved with nephrotic syndrome, coronary artery disease, diabetes and liver disease. Normal values are 10-190 mg/dl in serum. In an uric acid assay, uric acid reacts with uricase to form allantoic and peroxide that is detected by appropriate means. High levels of uric acid are associated with gout, leukemia, toxemia of pregnancy and sever renal impairment. Normal values are male 2.1-7.8 Mg./gl; female 2.(2.0-6.4 mg/dl. The critical limits are a high of 10-15 mg/dl (595-892 micromol/L).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。